2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide is a complex organic compound that features a chlorophenyl group, an imidazo[1,2-a]pyrimidine moiety, and an acetamide linkage
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit the cox-2 enzyme
Mode of Action
It is suggested that compounds with similar structures may interact with their targets through covalent bonding . The exact mechanism of interaction and the resulting changes are subject to further investigation.
Biochemical Pathways
Compounds with similar structures have been reported to affect the prostaglandin synthesis pathway by inhibiting the cox-2 enzyme . The downstream effects of this inhibition could include a reduction in inflammation and pain.
Result of Action
Compounds with similar structures have been reported to have anti-inflammatory effects due to their inhibition of the cox-2 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide typically involves multistep reactions. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 2-methyl-5-(imidazo[1,2-a]pyrimidin-2-yl)aniline, followed by acylation with acetic anhydride. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyridine-2-yl)-2-methylphenyl)acetamide: Similar structure but with an imidazo[1,2-a]pyridine ring instead of imidazo[1,2-a]pyrimidine.
2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-ethylphenyl)acetamide: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
The unique combination of the chlorophenyl group, imidazo[1,2-a]pyrimidine moiety, and acetamide linkage in 2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide provides distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-14-3-6-16(19-13-26-10-2-9-23-21(26)25-19)12-18(14)24-20(27)11-15-4-7-17(22)8-5-15/h2-10,12-13H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXYZKANVGVZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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